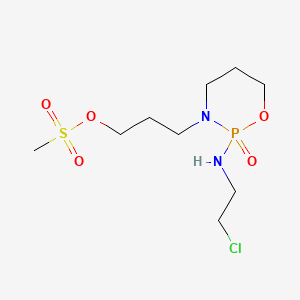
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide is a chemical compound with the molecular formula C8H18ClN2O5PS. It is known for its applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide involves several steps. The key synthetic route includes the reaction of 2-chloroethylamine with oxazaphosphorine derivatives under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It has potential therapeutic applications and is being researched for its effects on different medical conditions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide stands out due to its unique chemical structure and properties. Similar compounds include other oxazaphosphorine derivatives and chloroethylamine-based compounds. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .
Eigenschaften
CAS-Nummer |
37753-13-2 |
|---|---|
Molekularformel |
C9H20ClN2O5PS |
Molekulargewicht |
334.76 g/mol |
IUPAC-Name |
3-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]propyl methanesulfonate |
InChI |
InChI=1S/C9H20ClN2O5PS/c1-19(14,15)17-9-3-7-12-6-2-8-16-18(12,13)11-5-4-10/h2-9H2,1H3,(H,11,13) |
InChI-Schlüssel |
RNHZZBODUNBXRP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCCN1CCCOP1(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



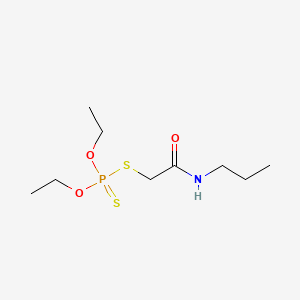


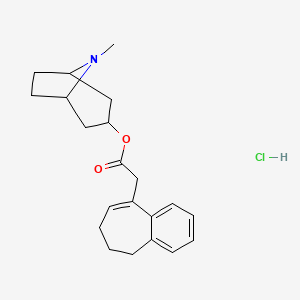
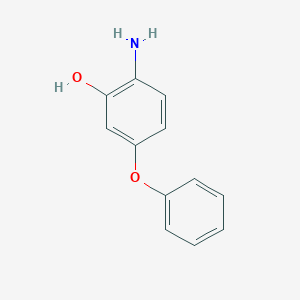

![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
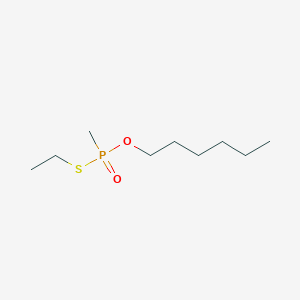
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)

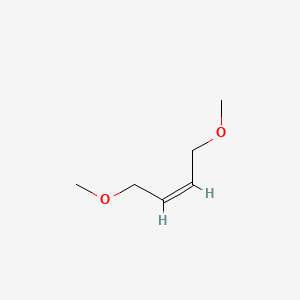

![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)
